molecular formula C9H9F2NO2 B178038 2,4-Difluoro-N-methoxy-N-methylbenzamide CAS No. 198967-25-8

2,4-Difluoro-N-methoxy-N-methylbenzamide

Cat. No. B178038
M. Wt: 201.17 g/mol
InChI Key: UTSSEXHZQHZWED-UHFFFAOYSA-N
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Description

“2,4-Difluoro-N-methoxy-N-methylbenzamide” is an organic compound with the molecular formula C9H9F2NO2 . It has an average mass of 201.170 Da and a monoisotopic mass of 201.060135 Da . It appears as a colorless to light yellow crystalline powder or particles .


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-N-methoxy-N-methylbenzamide” includes 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 46.4±0.3 cm³ and a polarizability of 18.4±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

“2,4-Difluoro-N-methoxy-N-methylbenzamide” has a density of 1.3±0.1 g/cm³, a boiling point of 305.6±32.0 °C at 760 mmHg, and a flash point of 138.6±25.1 °C . It has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.6±3.0 kJ/mol . The compound is soluble in most organic solvents, such as benzene, methanol, and dichloromethane, but insoluble in water .

Scientific Research Applications

Directed Metalation and Synthetic Applications

The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide demonstrates the potential of N-tert-butyl-N-methylbenzamides in synthetic chemistry. This approach was used to synthesize 2-methoxy-6-methylbenzoic acid and lunularic acid, showcasing the versatility of these compounds in organic synthesis (Reitz & Massey, 1990).

Fluorine Transfer and Iron Catalysis

A study on amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds highlights the use of iron catalysis. This research shows the role of N-fluoro-2-methylbenzamides in chemoselective fluorine transfer, providing a novel pathway for functional group modification (Groendyke, AbuSalim & Cook, 2016).

Radiotracer Development for PET Imaging

The synthesis of carbon-11-labeled CK1 inhibitors illustrates the application of fluoro-benzamides in developing PET radiotracers for imaging Alzheimer's disease. This study underscores the utility of these compounds in neuroimaging and diagnosis (Gao, Wang & Zheng, 2018).

Fluorine-18 Labeling in Tumor Imaging

Research into fluorine-18-labeled benzamide analogues for PET imaging of sigma2 receptor status in tumors demonstrates the importance of these compounds in oncological diagnostics. This study contributes to the understanding of tumor biology and potential therapeutic targets (Tu et al., 2007).

Enantioselective Synthesis in Insecticidal Metabolites

The enantioselective synthesis of fusarentin methyl ethers, using derivatives of benzamide, highlights their application in the production of insecticidal metabolites. This showcases the potential of fluoro-benzamides in agricultural chemistry (McNicholas, Simpson & Willett, 1996).

Photophysical Behavior Study

A study on the photophysical behavior of DFHBI derivatives, including benzamide compounds, illuminates their application in RNA imaging. This research contributes to the field of molecular biology and bioimaging (Santra et al., 2019).

PET Agent Development for Cancer Imaging

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a PET agent illustrates its application in imaging B-Raf(V600E) in cancers, showing the compound's relevance in cancer diagnosis and research (Wang, Gao & Zheng, 2013).

Sigma-2 Receptor Probe Development

The development of a novel sigma-2 receptor probe, using N-aryl-substituted benzamide, is significant for understanding receptor behavior and potential therapeutic interventions in neuroscience (Xu et al., 2005).

FtsZ Allosteric Inhibition Study

The importance of the 2,6-Difluorobenzamide motif for FtsZ allosteric inhibition offers insights into the development of anti-bacterial agents. This research is crucial in addressing antibiotic resistance (Barbier et al., 2023).

Asymmetric Michael Addition in Organic Synthesis

A thiourea-catalyzed asymmetric Michael addition, involving methoxybenzamide, highlights the compound's role in organic synthesis and the creation of stereochemically complex molecules (Inokuma, Hoashi & Takemoto, 2006).

Safety And Hazards

As an organic compound, “2,4-Difluoro-N-methoxy-N-methylbenzamide” should be handled with care. Direct contact with skin and eyes should be avoided, and inhalation of gas or dust should be prevented. Protective gloves and goggles should be worn, and adequate ventilation should be ensured during handling .

properties

IUPAC Name

2,4-difluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSEXHZQHZWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593082
Record name 2,4-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-methoxy-N-methylbenzamide

CAS RN

198967-25-8
Record name 2,4-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Aiken, CD Gabbutt, BM Heron, SB Kolla - Dyes and Pigments, 2015 - Elsevier
A series of novel 3-aryl-(3,3-diaryl-3H-naphtho[2,1-b]pyran-8-yl)-3H-naphtho[2,1-b]pyrans has been accessed from 6-bromo-2-naphthol via a four step transformation. Acylation of the …
Number of citations: 10 www.sciencedirect.com

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